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Furan-2-yl(isoquinolin-1-yl)methanol

Cat. No.: B12146145
M. Wt: 225.24 g/mol
InChI Key: HAOHDEQITLWMIZ-UHFFFAOYSA-N
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Description

Contextualization of Furan-2-yl(isoquinolin-1-yl)methanol as a Heterocyclic Compound

This compound is classified as a heterocyclic compound. Heterocyclic compounds are cyclic organic molecules in which at least one atom in the ring structure is an element other than carbon. This particular molecule is a sophisticated hybrid structure, built from two distinct heterocyclic parent cores: a furan (B31954) ring and an isoquinoline (B145761) ring system, which are connected by a methanol (B129727) bridge.

The furan component is a five-membered aromatic ring containing one oxygen atom, while the isoquinoline component is a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, with the nitrogen atom located at position 2. amerigoscientific.comchemicalbook.comnumberanalytics.com The linkage of these two heterocyclic systems via a carbinol (methanol) group results in a unique three-dimensional architecture, positioning this compound as a subject of interest for synthetic chemists exploring novel molecular frameworks.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 50966-59-1 guidechem.com
Molecular Formula C₁₄H₁₁NO₂ guidechem.com
Molecular Weight 225.247 g/mol guidechem.com
Topological Polar Surface Area 46.3 Ų guidechem.com
Rotatable Bond Count 2 guidechem.com
Hydrogen Bond Acceptor Count 3 guidechem.com

| Heavy Atom Count | 17 | guidechem.com |

Significance of Furan and Isoquinoline Core Structures in Advanced Organic Synthesis

The furan and isoquinoline moieties that constitute this compound are themselves highly significant building blocks in the realm of organic synthesis.

The Furan Core: Furan is a five-membered aromatic heterocycle that serves as a versatile synthon in organic chemistry. acs.org Its unique reactivity allows it to participate in a wide array of chemical transformations, including electrophilic substitutions and cycloaddition reactions. acs.orgnumberanalytics.com Although it is aromatic, its resonance energy is lower than that of benzene, enabling it to undergo reactions involving dearomatization under relatively mild conditions. acs.org This reactivity makes the furan ring a valuable precursor for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials like polymers. numberanalytics.comnumberanalytics.com The furan nucleus is present in numerous natural products and is a key starting material for the industrial production of other important chemicals. chemicalbook.comresearchgate.net

The Isoquinoline Core: The isoquinoline scaffold is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. numberanalytics.com This structural motif is a privileged structure in medicinal chemistry, as it is embedded in a vast number of natural products, particularly alkaloids like papaverine, which exhibit significant pharmacological properties. numberanalytics.comfiveable.meslideshare.net The synthesis of isoquinoline and its derivatives is a fundamental area of organic chemistry, driven by the wide-ranging applications of these compounds. numberanalytics.com Isoquinoline-based molecules have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory actions, making them crucial templates for drug discovery. numberanalytics.comnih.gov Beyond pharmaceuticals, they are also utilized in materials science, for example, in the development of organic light-emitting diodes (OLEDs). numberanalytics.com

Overview of Current Academic Research Trends on Furan-Isoquinoline Hybrid Molecular Architectures

The strategic combination of distinct pharmacophores into a single hybrid molecule is a prominent trend in medicinal chemistry and materials science. This approach aims to create novel compounds with potentially synergistic or unique biological activities and chemical properties. Research into furan-isoquinoline hybrids aligns with this trend, with scientists exploring the synthesis and potential applications of molecules that contain both structural motifs.

Academic studies have focused on creating new hybrid molecules that incorporate a furan skeleton with a nitrogen-containing heterocycle like isoquinoline or its derivatives. For instance, research has been conducted on the synthesis of new tetrahydroisoquinolines that feature a 2-phenyl-5-furan moiety. mdpi.com Another study detailed the synthesis of trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, demonstrating a method to diastereoselectively produce these complex structures. researchgate.net

The rationale behind developing these hybrids often involves targeting specific biological pathways. Furan-functionalized quinazolines, which are structurally related to isoquinolines, have been fabricated and shown to have significant antibacterial activity. nih.gov Similarly, the synthesis of furo[3,2-h]isoquinoline adducts has been explored, although early synthetic routes offered low yields. nih.gov The investigation into the oxidative reactivity of 2-furylquinolines, another class of related hybrids, highlights the importance of understanding the stability and potential degradation pathways of such molecules, which is crucial for their development as reliable chemical probes or therapeutic agents. nih.gov These research efforts underscore a continued interest in the synthesis of furan-isoquinoline and related hybrid architectures as a platform for discovering new bioactive compounds and functional materials. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B12146145 Furan-2-yl(isoquinolin-1-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

furan-2-yl(isoquinolin-1-yl)methanol

InChI

InChI=1S/C14H11NO2/c16-14(12-6-3-9-17-12)13-11-5-2-1-4-10(11)7-8-15-13/h1-9,14,16H

InChI Key

HAOHDEQITLWMIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(C3=CC=CO3)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of Furan 2 Yl Isoquinolin 1 Yl Methanol and Its Derivatives

Functional Group Transformations of the Hydroxyl Moiety

The secondary alcohol group is a primary site for functionalization, allowing for the synthesis of a wide array of derivatives through oxidation, reduction, esterification, and etherification reactions.

Selective Oxidation and Reduction Reactions

The secondary alcohol of Furan-2-yl(isoquinolin-1-yl)methanol can be readily oxidized to the corresponding ketone. youtube.com This transformation yields Furan-2-yl(isoquinolin-1-yl)methanone, a compound where the carbon of the former hydroxyl group is now part of a carbonyl group (C=O). This oxidation eliminates the chiral center present in the parent alcohol.

The choice of oxidizing agent is crucial for achieving high yields and avoiding unwanted side reactions, particularly the degradation of the electron-rich furan (B31954) ring. Milder, selective oxidizing agents are generally preferred. Reduction of the hydroxyl group itself is not a typical transformation, as it is already in a reduced state. However, the ketone product of oxidation can be reduced back to the secondary alcohol using various reducing agents, regenerating the original carbinol structure.

Table 1: Representative Oxidation Reactions of Secondary Alcohols

ReactantOxidizing AgentProductNotes
This compoundPyridinium chlorochromate (PCC)Furan-2-yl(isoquinolin-1-yl)methanoneMild oxidant, suitable for preventing furan ring degradation.
This compoundManganese dioxide (MnO₂)Furan-2-yl(isoquinolin-1-yl)methanoneSelective for allylic and benzylic-type alcohols.
This compoundSwern Oxidation (oxalyl chloride, DMSO, triethylamine)Furan-2-yl(isoquinolin-1-yl)methanoneLow-temperature reaction, avoids harsh acidic or basic conditions.

Derivatization via Esterification and Etherification

The hydroxyl group of this compound serves as a versatile handle for derivatization through esterification and etherification. These reactions attach new organic fragments to the molecule via an oxygen atom, modifying its steric and electronic properties.

Esterification involves reacting the alcohol with a carboxylic acid or its derivative (such as an acid anhydride (B1165640) or acyl chloride) to form an ester. google.com Due to the acid-sensitive nature of the furan ring, which can polymerize or decompose under strong acidic conditions, these reactions are often performed using mild catalysts or by activating the carboxylic acid. google.com For instance, using an acid anhydride with a tertiary amine catalyst can produce the desired ester without degrading the furan moiety. google.com

Etherification involves converting the hydroxyl group into an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Phase-transfer catalysts can also be employed to facilitate the etherification of related furfuryl alcohols with alkyl halides. atamanchemicals.comresearchgate.net

Table 2: Potential Ester and Ether Derivatives

Reaction TypeReagentsPotential Product
EsterificationAcetic anhydride, triethylamineFuran-2-yl(isoquinolin-1-yl)methyl acetate (B1210297)
EsterificationBenzoyl chloride, pyridine (B92270)Furan-2-yl(isoquinolin-1-yl)methyl benzoate
EtherificationSodium hydride, then methyl iodide1-(Methoxy(furan-2-yl)methyl)isoquinoline
EtherificationSodium hydroxide, benzyl (B1604629) chloride, phase-transfer catalyst1-(Benzyloxy(furan-2-yl)methyl)isoquinoline

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack and prone to various ring-opening and rearrangement reactions. pharmaguideline.com

Electrophilic Aromatic Substitution Patterns

The furan ring is significantly more reactive towards electrophilic substitution than benzene (B151609). pearson.com Reactions typically occur under mild conditions to avoid polymerization or ring degradation. pharmaguideline.com In furan, electrophilic attack is strongly favored at the C2 and C5 positions (alpha positions) because the resulting carbocation intermediate is better stabilized by resonance, involving the lone pair of electrons on the oxygen atom. quora.comquora.com

In this compound, the C2 position of the furan ring is already substituted. Therefore, electrophilic aromatic substitution is expected to occur predominantly at the C5 position.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

ReactionElectrophile/ReagentPredicted Major Product
NitrationAcetyl nitrate (B79036) (CH₃COONO₂) at low temperature(5-Nitrofuran-2-yl)(isoquinolin-1-yl)methanol
HalogenationN-Bromosuccinimide (NBS) or Br₂ in dioxane at low temp.(5-Bromofuran-2-yl)(isoquinolin-1-yl)methanol
SulfonationPyridine-sulfur trioxide complex (Py·SO₃)(5-(Isoquinolin-1-yl(hydroxy)methyl)furan-2-yl)sulfonic acid
Friedel-Crafts AcylationAcetic anhydride, SnCl₄ (mild Lewis acid)1-(5-(Isoquinolin-1-yl(hydroxy)methyl)furan-2-yl)ethan-1-one

Ring-Opening and Rearrangement Reactions, including Piancatelli Rearrangement Analogues

The furan moiety in 2-furylcarbinols is known to undergo characteristic acid-catalyzed rearrangements. The most notable of these is the Piancatelli rearrangement. wikipedia.orgresearchgate.net Discovered by Giovanni Piancatelli in 1976, this reaction converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives in an aqueous acidic medium. wikipedia.orgacs.org The mechanism is believed to proceed through protonation of the alcohol, loss of water to form a stabilized carbocation, nucleophilic attack by water at the C5 position of the furan ring, and a subsequent 4π-electrocyclization. wikipedia.orgnih.gov

Given its structure as a 2-furylcarbinol, this compound is a potential substrate for a Piancatelli-type rearrangement. This would lead to the formation of a highly functionalized 4-hydroxy-5-(isoquinolin-1-yl)cyclopent-2-enone. Variations of this reaction, such as the aza-Piancatelli rearrangement where an amine acts as the nucleophile instead of water, could also be envisioned, leading to aminocyclopentenone derivatives. nih.govnih.gov

Under harsher acidic conditions, particularly in the presence of alcohols, the furan ring can undergo irreversible ring-opening to form levulinic acid esters. atamanchemicals.comnih.govmdpi.com This process involves the cleavage of the furan ring and subsequent chemical transformations.

Hydrogenation of the Furan Moiety

The furan ring can be fully saturated via catalytic hydrogenation to yield a tetrahydrofuran (B95107) ring. atamanchemicals.com This transformation significantly alters the electronic properties of the molecule, converting the flat, aromatic furan into a flexible, non-aromatic cyclic ether. The hydrogenation of furan and its derivatives, such as furfuryl alcohol, is typically carried out using hydrogen gas and a metal catalyst. rsc.orgacs.org

The choice of catalyst (e.g., Platinum, Palladium, Nickel, Rhodium) and reaction conditions (temperature, pressure) is critical to achieving selective hydrogenation of the furan ring without affecting the isoquinoline (B145761) ring or causing hydrogenolysis (cleavage) of the C-O bonds. acs.orggoogle.comrsc.org For this compound, selective hydrogenation of the furan moiety would produce (Tetrahydrofuran-2-yl)(isoquinolin-1-yl)methanol. Under more forcing conditions, further hydrogenation of the isoquinoline ring or ring-opening of the tetrahydrofuran could occur. google.compatsnap.com

Table 4: Catalytic Hydrogenation of the Furan Ring

SubstrateCatalystProductConditions
This compoundPlatinum(IV) oxide (Adams' catalyst)(Tetrahydrofuran-2-yl)(isoquinolin-1-yl)methanolH₂, room temp., atmospheric pressure
This compoundPalladium on Carbon (Pd/C)(Tetrahydrofuran-2-yl)(isoquinolin-1-yl)methanolH₂, elevated pressure
This compoundRaney Nickel (Raney Ni)(Tetrahydrofuran-2-yl)(isoquinolin-1-yl)methanolH₂, elevated temp. and pressure

Reactivity of the Isoquinoline Moiety

The isoquinoline scaffold is a benzopyridine, consisting of a benzene ring fused to a pyridine ring. This fusion results in a non-uniform distribution of electron density, which governs its reactivity towards both electrophiles and nucleophiles.

Substitution Reactions on the Isoquinoline Nucleus

The reactivity of the isoquinoline ring in this compound towards substitution is highly regioselective, a characteristic feature of the isoquinoline system.

Electrophilic Substitution: The pyridine part of the isoquinoline nucleus is electron-deficient due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic aromatic substitution (EAS) occurs preferentially on the more electron-rich benzene ring (the carbocycle). gcwgandhinagar.comquimicaorganica.orgquimicaorganica.org The substitution primarily targets positions C-5 and C-8. gcwgandhinagar.comquimicaorganica.orgquimicaorganica.orgyoutube.com This preference is attributed to the superior stability of the cationic intermediate (Wheland intermediate) formed during the reaction, which allows for delocalization of the positive charge without disrupting the aromaticity of the pyridine ring. quimicaorganica.org In the context of this compound, the substituent at C-1 would exert an electronic influence on the benzene ring, but the inherent preference for attack at C-5 and C-8 is expected to dominate typical electrophilic reactions like nitration or halogenation.

Nucleophilic Substitution: Conversely, nucleophilic substitution reactions target the electron-deficient pyridine ring. The most favored position for nucleophilic attack on an unsubstituted isoquinoline is C-1. gcwgandhinagar.comyoutube.comquimicaorganica.orgyoutube.com This is because the nitrogen atom can effectively stabilize the negative charge in the Meisenheimer-like intermediate formed upon nucleophilic addition. quora.com A classic example is the Chichibabin reaction, where isoquinoline reacts with sodium amide (NaNH₂) in liquid ammonia (B1221849) to yield 1-aminoisoquinoline. youtube.com

For this compound, the C-1 position is already occupied. Therefore, direct nucleophilic substitution at this position would necessitate the displacement of the furan-2-yl-methanol group, which is not a typical leaving group under standard nucleophilic aromatic substitution conditions. However, this principle is crucial for the synthesis of the parent compound's derivatives. For instance, a 1-halo-isoquinoline is an excellent precursor that readily reacts with a suitable furan-based nucleophile to form the C-C bond at the C-1 position. quimicaorganica.org

Cyclization and Annulation Reactions Involving the Isoquinoline Core

The isoquinoline core serves as a versatile scaffold for the construction of more complex, polycyclic systems through cyclization and annulation reactions. These reactions can be used to build additional rings onto the isoquinoline framework, leading to compounds with diverse and often biologically significant structures.

Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions, while primarily used to construct the isoquinoline ring itself, are foundational examples of intramolecular electrophilic cyclizations onto an aromatic ring. wikipedia.org In a similar vein, the functional groups of this compound—specifically the hydroxyl group and the furan ring—could potentially act as internal nucleophiles. Under acidic or metal-catalyzed conditions, these groups could conceivably attack an activated position on the isoquinoline nucleus to form a new fused ring system.

Modern synthetic methods have expanded the toolbox for such transformations. For example, transition-metal-catalyzed processes, such as those employing rhodium, can facilitate the annulation of isoquinoline derivatives. thieme-connect.com Another innovative approach is the aza-Robinson annulation, which involves the conjugate addition of a cyclic imide to a vinyl ketone followed by an intramolecular aldol (B89426) condensation, providing a pathway to fused bicyclic amides. acs.org While direct examples involving this compound are not prominent, its structural motifs are amenable to these strategies for creating novel, complex heterocyclic architectures.

Catalytic Transformations in the Synthesis and Modification of Furan-Isoquinoline Compounds

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective construction and functionalization of complex molecules like this compound. Palladium, gold, and ruthenium catalysts are particularly powerful tools in this regard.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone for forming carbon-carbon and carbon-heteroatom bonds. It offers versatile methods for both synthesizing the furan-isoquinoline backbone and for its subsequent modification.

Substituted isoquinolines can be prepared through various palladium-catalyzed methods, including Heck reactions and cross-coupling of organometallic reagents with halogenated isoquinolines. acs.orgnih.gov A powerful strategy involves the palladium-catalyzed α-arylation of ketones with ortho-haloaryl aldehydes, followed by a cyclization/aromatization step to furnish the isoquinoline ring. nih.gov Similarly, the furan ring is readily functionalized using palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. mdpi.com Recent advances have also demonstrated the synthesis of highly substituted furans via palladium-catalyzed C-H activation and alkene insertion. rsc.orgrsc.org

For a molecule like this compound, these catalytic methods are invaluable. A halogen atom could be introduced onto either the furan or the isoquinoline ring, which would then serve as a handle for palladium-catalyzed cross-coupling reactions to introduce a wide array of new functional groups.

Table 1: Examples of Palladium-Catalyzed Reactions for Furan and Isoquinoline Synthesis/Functionalization

Reaction TypeCatalyst/ReagentsSubstrate ExampleProduct TypeReference
Heck Coupling & CyclizationPd(OAc)₂, Et₃N2-Iodoaniline and Methyl AcrylateQuinolin-2(1H)-one nih.gov
α-Arylation & CyclizationPd₂(dba)₃, Ligand, BaseKetone and o-Bromoaryl Acetal (B89532)Substituted Isoquinoline nih.gov
Suzuki CouplingPd Catalyst, BaseHalogenated Furan and Boronic AcidAryl-substituted Furan mdpi.com
C-H Activation/AnnulationPd(OAc)₂, Cu(OAc)₂, TFA1,3-Diketone and AlkeneSubstituted Furan mdpi.com

Gold-Catalyzed Processes

Gold catalysts, particularly gold(I) complexes, have a unique affinity for activating alkynes (a property known as carbophilicity), making them exceptionally useful for a variety of cyclization and annulation reactions. nih.gov

The synthesis of furans is a well-established application of gold catalysis. These reactions often proceed via the cycloisomerization of substrates containing both an alkyne and an oxygen-containing functionality, such as alkynyloxiranes or propargyl alcohols. rsc.orgorganic-chemistry.org Tandem reactions, where an initial gold-catalyzed cyclization is followed by a subsequent transformation like a Friedel-Crafts reaction, can generate complex furan derivatives in a single step. rsc.org Gold catalysis has also been applied to the synthesis of isoquinolines, typically through the cyclization of alkyne-tethered precursors. southwestern.edursc.org

These methodologies are highly relevant to the synthesis of the this compound framework, which could be constructed by the gold-catalyzed cyclization of a precursor containing the appropriate furan-alkyne and benzene-amine moieties.

Table 2: Examples of Gold-Catalyzed Reactions for Heterocycle Synthesis

Reaction TypeCatalyst/ReagentsSubstrate TypeProduct TypeReference
Tandem Cyclization/Friedel-CraftsAuCl₃1-Oxiranyl-2-alkynyl EstersSubstituted Furans rsc.org
Intermolecular CascadeTriazole-Au, Cu(OTf)₂Propargyl Alcohol and AlkyneSubstituted Furans organic-chemistry.org
CycloisomerizationJohnPhosAuCl, AgNTf₂Aryl-substituted AlkynePyrrolo[1,2-b]isoquinolines nih.gov
AnnulationPicAuCl₂o-Alkynylaryl Aldehyde and AmineQuinolines nih.gov

Ruthenium-Catalyzed Hydrogenation

Ruthenium catalysts are highly effective for the hydrogenation of aromatic and heteroaromatic rings. In the case of this compound, ruthenium-catalyzed hydrogenation offers the potential to selectively reduce the isoquinoline nucleus or the furan ring, depending on the specific catalyst and reaction conditions employed.

Hydrogenation of the Isoquinoline Ring: The hydrogenation of isoquinoline can proceed via two main pathways. Reduction can occur on the pyridine ring to yield a 1,2,3,4-tetrahydroisoquinoline, or on the benzene ring to afford a 5,6,7,8-tetrahydroisoquinoline. oup.com The choice of catalyst and support is critical; for example, ruthenium on carbon tends to favor reduction of the pyridine ring, while ruthenium on alumina (B75360) can promote competitive reduction of both rings. oup.com Furthermore, the use of chiral ruthenium-ligand complexes, such as Ru-PhTRAP, allows for the chemo- and enantioselective hydrogenation of the carbocyclic ring, leaving the pyridine ring intact. acs.org

Hydrogenation of the Furan Ring: The furan ring can also be hydrogenated using ruthenium catalysts. The hydrogenation of furfural (B47365) (a furan with an aldehyde group) over ruthenium on carbon can reduce both the aldehyde and the furan ring to yield tetrahydrofurfuryl alcohol. rsc.orgrsc.org The mechanism for furan ring activation on a ruthenium surface may involve a C-O bond scission and ring-opening pathway. acs.org

Therefore, subjecting this compound to ruthenium-catalyzed hydrogenation could lead to a variety of products. Mild conditions might selectively reduce the furan ring to a tetrahydrofuran ring, while specific chiral catalysts could selectively reduce the benzene portion of the isoquinoline ring, demonstrating the synthetic versatility afforded by this catalyst.

Table 3: Potential Products from Ruthenium-Catalyzed Hydrogenation of this compound

Catalyst SystemExpected Major ProductRationale/Reference
Ru/C, H₂(Tetrahydrofuran-2-yl)(1,2,3,4-tetrahydroisoquinolin-1-yl)methanolFavors reduction of both pyridine and furan rings. oup.comrsc.org
Ru(methallyl)₂(cod) / PhTRAP, H₂Furan-2-yl(5,6,7,8-tetrahydroisoquinolin-1-yl)methanolChemoselective hydrogenation of the isoquinoline carbocycle. acs.org
Ru/Al₂O₃, H₂Mixture of tetrahydroisoquinoline and tetrahydrofuran productsAllows for competitive hydrogenation pathways. oup.com

Copper-Catalyzed Reactions of this compound and its Derivatives: An Unexplored Frontier

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of documented research specifically investigating the copper-catalyzed reactions of this compound and its derivatives. While the fields of copper catalysis and the chemistry of furan and isoquinoline moieties are individually rich and expansive, the specific reactivity of this hybrid molecule in the presence of copper catalysts appears to be an uncharted area of chemical synthesis.

The furan and isoquinoline heterocycles are prominent structural motifs in a vast array of biologically active compounds and functional materials. Copper catalysis, renowned for its versatility, cost-effectiveness, and unique reactivity, has been extensively employed in the formation of carbon-carbon and carbon-heteroatom bonds. The application of copper-catalyzed methodologies to a molecule such as this compound, which possesses both a nucleophilic furan ring and a potentially coordinating isoquinoline nitrogen, alongside a reactive benzylic-like alcohol, would be of significant synthetic interest.

Hypothetically, several copper-catalyzed transformations could be envisaged for this substrate. These might include:

Oxidative Coupling Reactions: The furan ring could potentially undergo oxidative cross-coupling with other aromatic or heteroaromatic systems, facilitated by a copper catalyst.

C-H Functionalization: The furan or isoquinoline rings could be subject to direct C-H functionalization, a powerful tool for molecular diversification.

Oxidation of the Methanol (B129727) Group: The secondary alcohol could be oxidized to the corresponding ketone, furan-2-yl(isoquinolin-1-yl)methanone, a reaction for which various copper-based catalytic systems are known.

Coupling Reactions Involving the Hydroxyl Group: The alcohol functionality could be utilized in O-arylation or O-alkylation reactions under copper catalysis.

Despite these intriguing possibilities, the current body of scientific literature does not provide the empirical data necessary to construct a detailed analysis of the chemical reactivity and mechanistic transformations of this compound under copper-catalyzed conditions. The absence of research in this specific area presents a clear opportunity for future investigation by synthetic chemists. The exploration of such reactions could lead to the development of novel synthetic methodologies and the creation of new molecular architectures with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides critical data on the number, environment, and connectivity of hydrogen atoms (protons) within the Furan-2-yl(isoquinolin-1-yl)methanol molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while spin-spin coupling between adjacent protons results in characteristic signal splitting patterns (multiplicities), which helps to establish the connectivity of the molecular framework.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the isoquinoline (B145761) ring system, the furan (B31954) ring, the methine bridge, and the hydroxyl group. The aromatic protons of the isoquinoline and furan moieties typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the ring currents. The single proton of the methine group (-CHOH) is expected to appear as a singlet or a doublet in the region of δ 6.0-7.0 ppm, while the hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift is sensitive to solvent, concentration, and temperature.

Detailed analysis of a predicted ¹H NMR spectrum allows for the unambiguous assignment of each proton, confirming the presence and substitution pattern of both the isoquinoline and furan rings. For instance, ¹H NMR data for the related compound (S)-1-(furan-2-yl)ethanol shows characteristic signals for the furan protons at δ 6.25, 6.35, and 7.35 ppm. researchgate.net

Predicted ¹H NMR Data for this compound Note: This is a predicted data table based on standard chemical shift values. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Isoquinoline H-3, H-4, H-5, H-6, H-7, H-87.5 - 8.5d, t, mAromatic region, specific shifts depend on substitution.
Furan H-3', H-4', H-5'6.3 - 7.5dd, mHeteroaromatic region.
Methine -CHOH~6.5sBenzylic proton adjacent to two aromatic rings.
Hydroxyl -OHVariable (2.0 - 5.5)br sShift and broadening are dependent on solvent and concentration.

While ¹H NMR reveals the proton skeleton, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum, providing a count of the non-equivalent carbons. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap.

The spectrum is expected to show 14 distinct signals, corresponding to the 14 unique carbon atoms in the structure. The carbons of the isoquinoline and furan rings are expected to appear in the downfield region (δ 100-160 ppm). The carbon of the methine group (-CHOH) would likely resonate in the δ 70-80 ppm range. Analysis of ¹³C NMR data from related furan-containing structures provides a reference for these assignments. rsc.org Combining ¹³C data with techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups, providing a complete picture of the carbon skeleton.

Predicted ¹³C NMR Data for this compound Note: This is a predicted data table based on standard chemical shift values. Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Isoquinoline C-1~155 - 160Carbon bearing the furanmethanol substituent.
Isoquinoline Aromatic & Bridgehead Carbons~120 - 140Includes 8 carbons of the isoquinoline ring.
Furan C-2'~150 - 155Carbon attached to the methine bridge.
Furan C-3', C-4', C-5'~105 - 145Remaining carbons of the furan ring.
Methine -CHOH~70 - 75Alcohol-bearing carbon.

The use of deuterated solvents is fundamental to conducting NMR spectroscopy. In these solvents, hydrogen atoms (¹H) are replaced with their isotope, deuterium (B1214612) (²H or D). Since deuterium resonates at a completely different frequency from protons, the large solvent signal is prevented from overwhelming the much smaller signals from the analyte.

Common deuterated solvents for analyzing compounds like this compound include chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).

Chloroform-d (CDCl₃) is a versatile, non-polar solvent capable of dissolving a wide range of organic compounds. It is often the first choice for routine analysis.

Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar aprotic solvent, useful for compounds with lower solubility in CDCl₃. A key feature of using DMSO-d₆ is its ability to slow down the chemical exchange of labile protons, such as the one in the hydroxyl (-OH) group. This can result in the -OH proton appearing as a sharper signal, sometimes even showing coupling to the adjacent methine proton, which can provide additional structural confirmation.

The choice of solvent can subtly influence the chemical shifts of the analyte's protons, particularly those capable of hydrogen bonding, an effect that can sometimes be used to resolve overlapping signals. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase and directed into the mass analyzer.

For this compound (molecular formula C₁₄H₁₁NO₂, molecular weight 225.25 g/mol ), analysis in positive ion mode is expected to prominently feature the protonated molecular ion, [M+H]⁺. guidechem.com The high-resolution mass spectrometry (HRMS) measurement of this ion would yield a precise m/z value (e.g., 226.0868 for C₁₄H₁₂NO₂⁺), which serves to confirm the elemental composition.

In tandem mass spectrometry (MS/MS) experiments, the [M+H]⁺ ion can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. Likely fragmentation pathways for this compound include:

Loss of a water molecule (-18 Da) from the protonated parent ion.

Cleavage of the bond between the methine carbon and the isoquinoline ring, resulting in a stable isoquinolinium ion.

Fragmentation of the furan ring through various ring-opening and cleavage mechanisms.

Systematic studies on the fragmentation of isoquinoline alkaloids show that the patterns are highly dependent on the specific structure, but often involve characteristic neutral losses that help in identification.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that involves co-crystallizing the analyte with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. This method is highly sensitive and tolerant of salts and other impurities, making it suitable for analyzing complex mixtures or for high-throughput screening.

When coupled with a Time of Flight (TOF) mass analyzer, MALDI-TOF provides rapid and accurate molecular weight determination. For this compound, MALDI would also be expected to generate the [M+H]⁺ ion. A key advantage of modern MALDI-TOF/TOF instruments is their ability to perform MS/MS analysis. After the initial TOF analysis, specific ions can be selected and fragmented, with the fragments analyzed in a second TOF stage. This provides structural data comparable to that from ESI-MS/MS and is invaluable for confirming the identity of the compound, especially for purity assessment where it can distinguish the target compound from structurally similar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in assessing the purity of this compound and identifying any potential impurities or side-products from its synthesis.

In a typical GC-MS analysis, the sample is vaporized and introduced into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which is coated with a stationary phase. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary liquid phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification.

As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a predictable pattern of charged ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, providing definitive structural information and confirming the molecular weight. For this compound, the molecular ion peak would be expected, confirming its molar mass, along with characteristic fragmentation patterns corresponding to the furan and isoquinoline moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum shows absorption bands that are characteristic of the different functional groups.

The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic isoquinoline and furan rings would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1650-1450 cm⁻¹ region. Specific C-O stretching vibrations for the alcohol and the furan ether linkage would also be present, likely in the 1260-1000 cm⁻¹ range.

Functional Group Characteristic IR Absorption Range (cm⁻¹)
O-H (alcohol)3400-3200 (broad)
Aromatic C-H>3000
Aromatic C=C1650-1450
C-O (alcohol, ether)1260-1000

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for both the analysis and purification of this compound, from monitoring the progress of its synthesis to isolating the pure compound and determining its enantiomeric composition.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. A TLC plate consists of a thin layer of adsorbent material, such as silica (B1680970) gel, coated onto a solid support like glass or aluminum.

To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto the TLC plate alongside the starting materials. The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase and the mobile phase. The position of the spots is visualized, often under UV light, and the retention factor (Rf) for each spot is calculated. The disappearance of starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Column Chromatography for Compound Isolation and Purification

Column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. It operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase, typically silica gel or alumina (B75360). The crude reaction mixture containing this compound is loaded onto the top of the column.

A solvent or a mixture of solvents (eluent), often determined from prior TLC analysis, is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary and mobile phases. In the purification of this compound, a common eluent system is a mixture of ethyl acetate (B1210297) and hexanes. caltech.edu By collecting fractions as the eluent exits the column and analyzing them by TLC, the pure this compound can be isolated from unreacted starting materials and byproducts.

Chromatographic Technique Stationary Phase Mobile Phase (Eluent) Example Application
Thin Layer Chromatography (TLC)Silica GelEthyl Acetate/HexanesReaction Monitoring
Column ChromatographySilica Gel20% Ethyl Acetate in Hexanes caltech.eduPurification and Isolation caltech.edu

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the analysis and purification of compounds. When this compound is synthesized as a single enantiomer or as a mixture of enantiomers, chiral HPLC is the method of choice for determining the enantiomeric excess (ee).

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. The sample is dissolved in a suitable mobile phase and pumped at high pressure through the column containing the CSP. A detector, typically a UV detector, measures the concentration of each enantiomer as it elutes from the column. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. This is a critical step in asymmetric synthesis to ascertain the effectiveness of the chiral catalyst or auxiliary used.

Future Research Directions and Potential Applications in Advanced Organic Synthesis

Development of Next-Generation Synthetic Routes with Enhanced Atom Economy and Sustainability

The principles of green chemistry are increasingly pivotal in modern synthetic planning. For furan-2-yl(isoquinolin-1-yl)methanol, future synthetic strategies should prioritize atom economy and sustainability. Current syntheses often rely on multi-step procedures with stoichiometric reagents. The development of catalytic, one-pot syntheses would represent a significant advance.

Future research could focus on:

Catalytic Coupling Reactions: Investigating transition-metal catalyzed cross-coupling reactions between a suitable furan-2-yl precursor and an isoquinoline (B145761) derivative would be a promising avenue. For instance, a palladium- or copper-catalyzed coupling of 1-chloroisoquinoline (B32320) with 2-furylboronic acid or a related organometallic species could provide a direct and atom-economical route.

C-H Activation/Functionalization: A highly desirable strategy would be the direct C-H functionalization of isoquinoline at the C1 position with a furan-2-ylmethanol moiety, or vice versa. This would obviate the need for pre-functionalized starting materials, thereby reducing step counts and waste generation.

Biocatalysis and Renewable Feedstocks: The furan (B31954) component of the target molecule is derivable from biomass, such as furfural (B47365) obtained from agricultural waste. atamanchemicals.com Future synthetic routes could leverage this by employing enzymatic or chemo-enzymatic processes to construct the molecule, enhancing the sustainability profile. nih.govmdpi.comfrontiersin.org

Catalyst SystemPotential Reaction TypeSustainability Advantage
Palladium/LigandSuzuki or Stille CouplingHigh efficiency and functional group tolerance.
Copper/LigandC-H/C-O or C-H/C-X CouplingLower cost and toxicity compared to palladium.
Biocatalyst (e.g., Lyase)Asymmetric C-C bond formationHigh stereoselectivity and mild reaction conditions.
Heterogeneous CatalystsFlow chemistry applicationsEase of catalyst recovery and reuse. frontiersin.org

Exploration of Novel Chemical Transformations and Unprecedented Reactivity Patterns

The juxtaposition of the electron-rich furan ring and the nitrogen-containing isoquinoline system in this compound suggests a rich and underexplored reactivity profile.

Future investigations should target:

Asymmetric Catalysis: The chiral center at the methanol (B129727) bridge offers a prime target for asymmetric synthesis. Developing enantioselective methods for its preparation would be of significant interest, potentially leading to new chiral ligands or catalysts.

Furan Ring-Opening and Rearrangement: The furan moiety can undergo a variety of ring-opening and rearrangement reactions, such as the Achmatowicz reaction, to generate highly functionalized acyclic or other heterocyclic structures. atamanchemicals.com Exploring these transformations for this compound could provide access to novel molecular scaffolds.

Photocatalysis and Radical Chemistry: The aromatic nature of both heterocyclic systems suggests they could participate in photocatalyzed reactions. Investigating their behavior under photoredox catalysis could unveil novel C-C and C-heteroatom bond-forming reactions.

Design and Synthesis of Advanced this compound Derivatives with Tailored Properties

The modular nature of this compound allows for systematic structural modifications to tune its physicochemical and biological properties.

Key areas for derivative synthesis include:

Substitution on the Isoquinoline Ring: Introducing electron-donating or electron-withdrawing groups onto the isoquinoline ring can modulate the electronic properties of the molecule, which could be useful for applications in materials science or for tuning its reactivity.

Substitution on the Furan Ring: Modification of the furan ring, for instance at the 5-position, could be used to attach other functional groups or to alter the steric environment around the chiral center.

Derivatization of the Methanol Group: The hydroxyl group is a handle for further functionalization, such as conversion to ethers, esters, or amines, leading to a wide array of derivatives with potentially diverse applications.

Derivative TypePotential Property
5-Aryl-furan derivativesModified photophysical properties (e.g., fluorescence).
6,7-Dimethoxyisoquinoline derivativesEnhanced biological activity (analogy to isoquinoline alkaloids).
Ester derivatives of the methanolProdrug strategies or altered solubility.

Integration of this compound into Complex Molecular Architectures and Materials

The unique three-dimensional structure of this compound makes it an attractive building block for the synthesis of more complex molecules and functional materials.

Potential applications include:

Natural Product Synthesis: The furan and isoquinoline motifs are present in numerous natural products. This compound could serve as a key intermediate in the synthesis of complex alkaloids or other biologically active compounds.

Ligand Design for Catalysis: The nitrogen atom of the isoquinoline and the oxygen of the furan and methanol groups provide potential coordination sites for metal ions. Chiral derivatives could be explored as ligands in asymmetric catalysis.

Development of Organic Materials: The conjugated system of the molecule suggests potential for applications in organic electronics. Derivatives with extended conjugation could be synthesized and their properties as organic semiconductors or emitters in organic light-emitting diodes (OLEDs) could be investigated.

Leveraging Computational Chemistry to Guide Rational Synthetic Design and Mechanistic Understanding

Computational chemistry is an indispensable tool for modern organic synthesis. For this compound, theoretical studies can provide valuable insights and guide experimental work.

Future computational efforts could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of known and novel reactions involving this compound, helping to optimize reaction conditions and predict product outcomes. researchgate.netnih.gov

Prediction of Physicochemical Properties: Computational methods can be used to predict the electronic, optical, and chiroptical properties of designed derivatives, allowing for the in silico screening of candidates before their synthesis.

Docking Studies for Biological Applications: If the molecule or its derivatives are explored for medicinal chemistry purposes, molecular docking studies can predict their binding modes to biological targets, aiding in the design of more potent and selective compounds. researchgate.net

Computational MethodApplication
Density Functional Theory (DFT)Reaction mechanism, transition state analysis, and property prediction.
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis and fluorescence spectra.
Molecular Dynamics (MD)Simulation of conformational dynamics and interactions with solvents or biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural features with biological activity.

Q & A

Q. What are the established synthetic routes for Furan-2-yl(isoquinolin-1-yl)methanol, and what are the key challenges in its purification?

Methodological Answer :

  • Synthesis : A common approach involves coupling (E)-3-(furan-2-yl)acrylic acid with tetrahydroisoquinoline derivatives under reductive amination conditions. For example, DM495 [(E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one] was synthesized using similar methods, yielding 18% after silica gel chromatography with hexane:ethyl acetate (8:2 v/v) .
  • Challenges :
    • Byproduct Formation : Competing reactions (e.g., etherification or over-reduction) may occur due to the reactivity of the furan and isoquinoline moieties.
    • Purification : Silica gel flash chromatography with eluents like dichloromethane:methanol:NH4OH (99:1:0.1) is critical to isolate the target compound from polar byproducts .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm the presence of the furan (δ 6.2–7.4 ppm for protons) and isoquinoline (δ 7.5–8.5 ppm) groups.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates the molecular ion peak (e.g., [M+H]<sup>+</sup>). For related compounds like 2-Furanmethanol, NIST data (m/z 98.0999) provide reference benchmarks .
  • X-ray Crystallography : Used to resolve stereochemistry, as seen in cadmium complexes with furan-containing ligands .

Advanced Research Questions

Q. What experimental strategies can mitigate side reactions during the synthesis of this compound?

Methodological Answer :

  • Catalytic Optimization : Use of Lewis acids (e.g., ZnCl2) to direct regioselectivity and minimize etherification, inspired by acetalization strategies for HMF derivatives .
  • Solvent Control : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and reduce undesired polymerization.
  • Kinetic Monitoring : In-situ FTIR or HPLC tracks intermediate formation, allowing real-time adjustments to reaction conditions .

Q. How does the electronic structure of this compound influence its potential as a bioactive compound?

Methodological Answer :

  • Computational Studies : Density Functional Theory (DFT) calculations predict charge distribution; the electron-rich furan ring and basic isoquinoline nitrogen may facilitate interactions with biological targets (e.g., enzymes or DNA).
  • In Vitro Assays :
    • Anticancer Activity : Test against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, with IC50 values compared to controls like doxorubicin .
    • Antioxidant Potential : Evaluate free radical scavenging via DPPH or ABTS assays, referencing similar furan derivatives showing EC50 values < 50 μM .

Q. What catalytic applications are feasible for this compound in biomass valorization?

Methodological Answer :

  • Acetalization : The methanol group can act as a nucleophile in cyclic acetal formation with diols (e.g., glycerol), producing fuel additives. Byproduct ratios (e.g., FDFM vs. FFDO) depend on catalyst choice (e.g., Amberlyst-15 vs. H2SO4) .

  • Table: Reaction Outcomes with Different Catalysts

    CatalystProduct Ratio (FDFM:FFDO)Yield (%)
    Amberlyst-153:172
    H2SO41:265
    ZnCl22:168

Data Contradictions and Resolution

  • Synthetic Yields : reports 18% yield for DM495, while cites 67% for DM480. This discrepancy highlights the need for tailored conditions (e.g., stoichiometry, temperature) based on substituent effects.
  • Biological Activity : Some furan derivatives show potent antimicrobial activity (), while others (e.g., fluorinated pyridinylmethanols) prioritize anti-inflammatory effects . Researchers must contextualize bioactivity within structural analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.